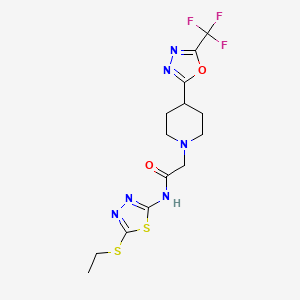

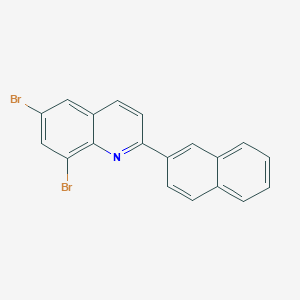

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that often feature in research due to their potential biological activities. The structure involves a combination of 1,3,4-thiadiazol and 1,3,4-oxadiazol moieties attached to a piperidine ring, suggesting a molecule designed for specific reactivity or biological activity.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic scaffolds. For example, derivatives of 1,3,4-thiadiazol can be synthesized through the reaction of substituted thiadiazoles with various nucleophiles, like piperidine, under controlled conditions to form the desired acetamide derivatives (Ismailova et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by specific spatial arrangements that influence their reactivity and biological activity. For instance, the thiadiazole and oxadiazole rings provide a rigid framework that can engage in various intermolecular interactions, critical for the compound's biological effects.

Chemical Reactions and Properties

These compounds often exhibit a range of chemical reactivities, such as participating in hydrogen bonding, hypervalent interactions, and other non-covalent interactions that can be crucial for their function as potential pharmaceutical agents or materials (Ismailova et al., 2014).

Scientific Research Applications

Synthesis and Insecticidal Assessment

Research has been conducted on the synthesis of heterocyclic compounds incorporating a thiadiazole moiety for their potential insecticidal activity. A study by Fadda et al. (2017) utilized a precursor similar to the compound for the synthesis of various heterocycles, which were then examined for their insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial Activity

Compounds bearing 1,3,4-oxadiazole and thiadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. One study by Iqbal et al. (2017) demonstrated that acetamide derivatives bearing these heterocyclic cores exhibit moderate inhibitory effects against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

Antitumor Activity

The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored for their antitumor activity. Albratty et al. (2017) have investigated the inhibitory effects of these compounds on different cell lines, finding some to show promising results, with specific derivatives exerting a high inhibitory effect comparable to that of doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).

properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N6O2S2/c1-2-26-13-22-21-12(27-13)18-9(24)7-23-5-3-8(4-6-23)10-19-20-11(25-10)14(15,16)17/h8H,2-7H2,1H3,(H,18,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLSRWKBJYNKDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2481272.png)

![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481275.png)

![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)

![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)

![methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate](/img/structure/B2481282.png)

![2-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2481285.png)

![1-[(4-Fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2481292.png)